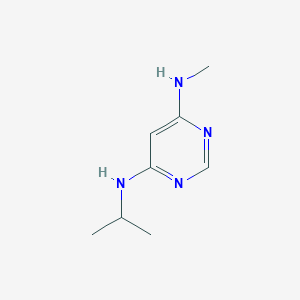
N4-isopropyl-N6-methylpyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-isopropyl-N6-methylpyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, particularly as inhibitors of various enzymes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-isopropyl-N6-methylpyrimidine-4,6-diamine typically involves the reaction of appropriate substituted pyrimidines with isopropyl and methyl amines. One common method involves the use of pyrimidine-4,6-diamine as a starting material, which undergoes alkylation reactions to introduce the isopropyl and methyl groups at the N4 and N6 positions, respectively .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis equipment to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
N4-isopropyl-N6-methylpyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
N4-isopropyl-N6-methylpyrimidine-4,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of epidermal growth factor receptor (EGFR) in non-small cell lung cancer
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N4-isopropyl-N6-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes. For instance, as an EGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
N4,N6-disubstituted pyrimidine-4,6-diamine derivatives: These compounds share a similar core structure but differ in the substituents at the N4 and N6 positions.
2,4-diaminopyrimidines: These compounds have amino groups at the 2 and 4 positions instead of the 4 and 6 positions
Uniqueness
N4-isopropyl-N6-methylpyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methyl groups at the N4 and N6 positions, respectively, contribute to its potency and selectivity as an enzyme inhibitor .
Propiedades
Fórmula molecular |
C8H14N4 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
6-N-methyl-4-N-propan-2-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C8H14N4/c1-6(2)12-8-4-7(9-3)10-5-11-8/h4-6H,1-3H3,(H2,9,10,11,12) |
Clave InChI |
OOVFIGIVKGUMDC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NC=NC(=C1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(5-Bromo-2-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355375.png)
![6-(1,3-Benzodioxol-5-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355380.png)
![3-[(benzylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355382.png)
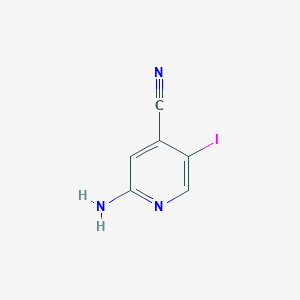
![tert-Butyl (6S)-7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13355388.png)
![6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355390.png)
![6-(3-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355404.png)
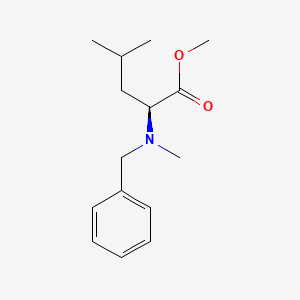
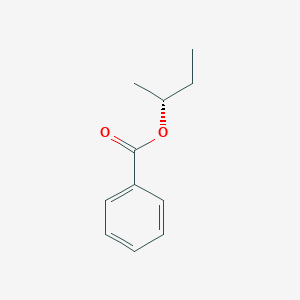
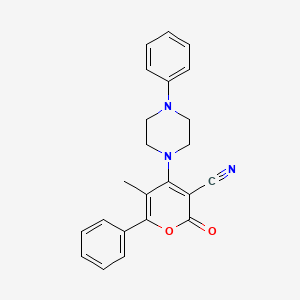
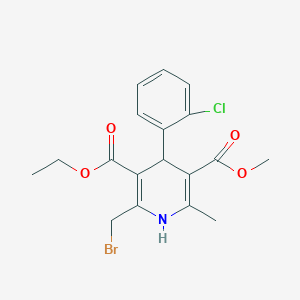
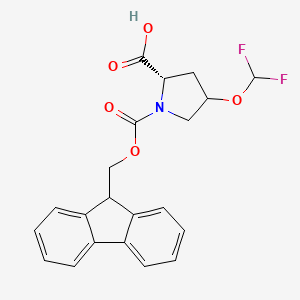
![4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13355435.png)
